molecular formula C184H432N62 B044732 DAB-AM-32, POLYPROPYLENIMINE DOTRIACONTA -AMINE DENDRIMER, GENERATION 4.0 CAS No. 163611-04-9

DAB-AM-32, POLYPROPYLENIMINE DOTRIACONTA -AMINE DENDRIMER, GENERATION 4.0

Cat. No.: B044732
CAS No.: 163611-04-9
M. Wt: 3514 g/mol
InChI Key: JMJXLZDCAGYLBX-UHFFFAOYSA-N
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Description

1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane is a complex organic compound with multiple amine groups. It is known for its extensive use in various chemical and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane typically involves multiple steps:

    Initial Reaction: The process begins with the reaction of 3-chloropropylamine with piperazine to form 3-(3-aminopropyl)piperazine.

    Subsequent Reaction: The intermediate product is then reacted with 1,4-dichlorobutane under controlled conditions to yield the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Reactant Mixing: Precise mixing of reactants in large-scale reactors.

    Temperature Control: Maintaining optimal temperatures to facilitate the reactions.

    Purification: Using techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3-aminopropyl)piperazine: A simpler compound with similar amine groups.

    N,N’-Bis(3-aminopropyl)piperazine: Another related compound with fewer amine groups.

Uniqueness

1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane is unique due to its extensive branching and multiple amine groups, which provide it with distinct chemical and biological properties. This makes it particularly useful in applications requiring strong interactions with biomolecules and complex organic synthesis.

Properties

IUPAC Name

N,N,N',N'-tetrakis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H432N62/c185-63-3-97-219(98-4-64-186)133-39-153-239(154-40-134-220(99-5-65-187)100-6-66-188)177-55-169-235(170-56-178-240(155-41-135-221(101-7-67-189)102-8-68-190)156-42-136-222(103-9-69-191)104-10-70-192)149-35-129-217(130-36-150-236(171-57-179-241(157-43-137-223(105-11-71-193)106-12-72-194)158-44-138-224(107-13-73-195)108-14-74-196)172-58-180-242(159-45-139-225(109-15-75-197)110-16-76-198)160-46-140-226(111-17-77-199)112-18-78-200)95-1-2-96-218(131-37-151-237(173-59-181-243(161-47-141-227(113-19-79-201)114-20-80-202)162-48-142-228(115-21-81-203)116-22-82-204)174-60-182-244(163-49-143-229(117-23-83-205)118-24-84-206)164-50-144-230(119-25-85-207)120-26-86-208)132-38-152-238(175-61-183-245(165-51-145-231(121-27-87-209)122-28-88-210)166-52-146-232(123-29-89-211)124-30-90-212)176-62-184-246(167-53-147-233(125-31-91-213)126-32-92-214)168-54-148-234(127-33-93-215)128-34-94-216/h1-216H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJXLZDCAGYLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C184H432N62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3514 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163611-04-9
Record name 2-Propenenitrile, dendrimer, 1,4-butanediamine-core, amino-terminated, 32-functional
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenenitrile, dendrimer, 1,4-butanediamine-core, amino-terminated, 32-functional
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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